N'-(4-bromo-2-methylphenyl)-N-(4-methylcyclohexyl)oxamide
Overview
Description
N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide is an organic compound characterized by the presence of a bromine atom, a methyl group on a phenyl ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide typically involves the following steps:
Starting Materials: 4-bromo-2-methylaniline and 4-methylcyclohexylamine.
Reaction: The reaction between 4-bromo-2-methylaniline and 4-methylcyclohexylamine in the presence of a coupling agent such as carbodiimide.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
- N-(4-chloro-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide
- N-(4-fluoro-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide
Comparison:
- Uniqueness: The presence of the bromine atom in N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide imparts unique reactivity and properties compared to its chloro and fluoro analogs.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making the compound more versatile in synthetic applications.
Properties
IUPAC Name |
N'-(4-bromo-2-methylphenyl)-N-(4-methylcyclohexyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-10-3-6-13(7-4-10)18-15(20)16(21)19-14-8-5-12(17)9-11(14)2/h5,8-10,13H,3-4,6-7H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDXJBXAUXCIGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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